Cas no 39908-33-3 (2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile)

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile structure
39908-33-3 structure
Nombre del producto:2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
Número CAS:39908-33-3
MF:C9H9N5O2
Megavatios:219.200060606003
CID:1111977
PubChem ID:217940

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile Propiedades químicas y físicas

Nombre e identificación

    • 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-Purine-7-acetonitrile
    • 7H-purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
    • 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetonitrile
    • 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
    • DTXSID30192962
    • CHEMBL66058
    • SR-01000526779-1
    • SCHEMBL10652515
    • 2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetonitrile
    • 4-26-00-02395 (Beilstein Handbook Reference)
    • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile
    • (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetonitrile
    • Z73835882
    • 7-Cyanomethyltheophylline
    • 1,3-dimethyl-7-cyanomethylxanthine
    • SR-01000526779
    • AG-205/13322080
    • Oprea1_628957
    • BRN 0255613
    • (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetonitrile
    • 1,3-Dimethyl-1,2,3,6-tetrahydro-2,6-dioxo-7H-purine-7-acetonitrile
    • BDBM50113251
    • EN300-11769680
    • 39908-33-3
    • STK743539
    • AKOS000644538
    • Oprea1_540770
    • Renchi: InChI=1S/C9H9N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,4H2,1-2H3
    • Clave inchi: JKVAWOOMPGXBKF-UHFFFAOYSA-N
    • Sonrisas: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N

Atributos calculados

  • Calidad precisa: 219.07577
  • Masa isotópica única: 219.07562455g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 1
  • Complejidad: 387
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 82.2Ų
  • Xlogp3: -0.6

Propiedades experimentales

  • PSA: 82.23

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EBC-08330-5mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
5mg
$55.0 2023-10-03
Enamine
EBC-08330-10mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
10mg
$64.0 2023-10-03
Enamine
EBC-08330-1mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
1mg
$55.0 2023-10-03
Enamine
EBC-08330-2mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
2mg
$55.0 2023-10-03
Enamine
EN300-11769680-0.05g
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3
0.05g
$128.0 2023-05-25
Enamine
EBC-08330-40mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
40mg
$106.0 2023-10-03
Enamine
EBC-08330-50mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
50mg
$122.0 2023-10-03
Enamine
EBC-08330-75mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
75mg
$142.0 2023-10-03
Enamine
EBC-08330-45mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
45mg
$114.0 2023-10-03
Enamine
EBC-08330-20mg
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetonitrile
39908-33-3 90.0%
20mg
$74.0 2023-10-03
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